molecular formula C29H40O8 B1256514 elaeodendroside B

elaeodendroside B

Cat. No.: B1256514
M. Wt: 516.6 g/mol
InChI Key: GKRZHFATSIESKX-VXCHEOLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elaeodendroside B is a cardenolide glycoside isolated from plants of the Elaeodendron genus, notably E. orientale and E. buchananii . Cardenolides are steroid glycosides characterized by a 23-carbon skeleton with a five-membered lactone ring and sugar moieties. This compound features a 2,3,14-trioxygenated 12-oxo-card-4,20(22)-dienolide aglycone core linked to a 1,4-dioxane-type sugar moiety, a structural hallmark critical for its bioactivity . It exhibits potent antiproliferative activity against cancer cell lines, particularly A2780 human ovarian cancer (IC₅₀ = 0.04 µM), and has been studied for its role in cancer therapy .

Properties

Molecular Formula

C29H40O8

Molecular Weight

516.6 g/mol

IUPAC Name

3-[(3R,5S,9S,10S,12R,14R,15S,18R,19R,22S,23R)-10,22-dihydroxy-9-methoxy-14,18-dimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacos-1-en-19-yl]-2H-furan-5-one

InChI

InChI=1S/C29H40O8/c1-26-14-22-21(36-25-29(32,37-22)23(33-3)8-11-34-25)13-17(26)4-5-20-19(26)6-9-27(2)18(7-10-28(20,27)31)16-12-24(30)35-15-16/h12-13,18-23,25,31-32H,4-11,14-15H2,1-3H3/t18-,19+,20-,21-,22-,23+,25+,26+,27-,28+,29+/m1/s1

InChI Key

GKRZHFATSIESKX-VXCHEOLLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CCC5=C[C@@H]6[C@@H](C[C@]35C)O[C@]7([C@H](CCO[C@H]7O6)OC)O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC6C(CC35C)OC7(C(CCOC7O6)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights:

  • 1,4-Dioxane Ring : Critical for antiproliferative potency. Compounds lacking this feature (e.g., elaeodendroside U) show reduced activity (IC₅₀ = 3.5 µM vs. 0.03–0.04 µM for B and T) .
  • Glycosylation Patterns : Elaeodendrosides F and G, despite sharing the dioxane ring, exhibit lower activity than B, likely due to differences in sugar moieties .
  • Oxo and Hydroxyl Groups: Positional variations (e.g., 12-oxo vs. 14-hydroxy) influence binding to cellular targets like Na⁺/K⁺-ATPase, a common cardenolide mechanism .

Antiproliferative and Anticancer Effects

This compound and its analogs demonstrate selective cytotoxicity:

  • This compound : IC₅₀ values of 0.04 µM (A2780 ovarian), 0.07 µM (MDA-MB-435 breast), and 0.09 µM (HT-29 colon) .
  • Elaeodendroside T : Slightly higher potency (IC₅₀ = 0.03 µM, A2780) due to optimized sugar stereochemistry .
  • Elaeodendroside F/G : Moderate activity (IC₅₀ = 0.1–0.2 µM), suggesting glycosylation impacts membrane permeability .

Antioxidant and Anti-inflammatory Properties

croceum stem bark) show significant radical scavenging (IC₅₀ = 0.07–0.2 mg/mL in DPPH/ABTS assays), attributed to synergistic cardenolides and flavonoids .

Key Research Findings and Implications

Structure-Activity Relationship (SAR) : The 1,4-dioxane ring and 12-oxo group are indispensable for antiproliferative activity, making this compound a lead compound for anticancer drug design .

Species-Specific Variability : E. orientale yields the most potent analogs (B, F, G), while E. alluaudianum produces structurally distinct variants (V, W) with uncharacterized activity .

Therapeutic Potential: this compound’s low IC₅₀ values (<0.1 µM) surpass many chemotherapeutics (e.g., paclitaxel IC₅₀ = 0.01–1 µM), warranting preclinical trials .

Q & A

Q. How can ecological studies assess the role of this compound in plant-environment interactions?

  • Methodology : Deploy metabolomic profiling (GC-MS, LC-MS) of Elaeodendron species across environmental gradients. Corlate this compound levels with biotic/abiotic stress markers (e.g., herbivory, drought) .

Tables for Key Methodological Considerations

Research Stage Critical Parameters References
Isolation & PurificationSolvent polarity, HPLC column type, purity thresholds
Structural AnalysisNMR δ-value reproducibility, crystallography conditions
Bioactivity ScreeningCell line authentication, FDR-controlled statistical thresholds
Mechanistic StudiesPathway enrichment FDR <0.05, orthogonal validation assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
elaeodendroside B
Reactant of Route 2
elaeodendroside B

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